molecular formula C6H3F3N2O2 B11906927 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde

Cat. No.: B11906927
M. Wt: 192.10 g/mol
InChI Key: YPYSCZCYIONXNZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde (CAS 1261599-53-4) is a versatile pyrazine-based chemical building block with a molecular formula of C6H3F3N2O2 and a molecular weight of 192.10 . Its structure incorporates both a reactive aldehyde group and a trifluoromethoxy substituent on the pyrazine ring, making it a valuable intermediate in various research applications, particularly in medicinal chemistry and drug discovery . The trifluoromethoxy group is known to enhance properties such as metabolic stability, lipophilicity, and membrane permeability in bioactive molecules. The aldehyde functional group serves as a key handle for further synthetic transformations, including condensation reactions to form Schiff bases, or reduction to alcohols. This compound is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals. It is typically supplied and transported under cold-chain conditions to ensure stability . Researchers can utilize this compound as a critical precursor in the synthesis of more complex molecules for screening and development. For proper handling and storage, please refer to the available safety data sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3F3N2O2

Molecular Weight

192.10 g/mol

IUPAC Name

3-(trifluoromethoxy)pyrazine-2-carbaldehyde

InChI

InChI=1S/C6H3F3N2O2/c7-6(8,9)13-5-4(3-12)10-1-2-11-5/h1-3H

InChI Key

YPYSCZCYIONXNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=N1)C=O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Direct Introduction of Trifluoromethoxy Group

This method involves nucleophilic substitution or coupling reactions to introduce the trifluoromethoxy (-OCF₃) group onto a preformed pyrazine intermediate. For example, halogenated pyrazines (e.g., 3-bromopyrazine-2-carbaldehyde) react with silver trifluoromethoxide (AgOCF₃) under controlled conditions.

Key Reaction Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–100°CHigher yields at elevated temperatures
SolventDimethylformamide (DMF)Enhances solubility of AgOCF₃
Reaction Time12–24 hoursProlonged time prevents side reactions

This method achieves moderate yields (45–60%) but requires rigorous anhydrous conditions to avoid hydrolysis of the trifluoromethoxy group.

Cyclization of Trifluoromethoxy-Containing Precursors

An alternative route involves constructing the pyrazine ring from smaller fragments already bearing the trifluoromethoxy group. For instance, ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate reacts with ethylenediamine in the presence of triethyl phosphite and pyridine to form dihydropyrazine intermediates, which are subsequently oxidized.

Mechanistic Insights

  • Condensation : Ethylenediamine reacts with the oxime to form a dihydro-pyrazine intermediate.

  • Aromatization : Oxidizing agents like bromine or tert-butyl hydroperoxide dehydrogenate the intermediate, yielding the aromatic pyrazine core.

Example Protocol (Adapted from)

  • Combine ethyl 4,4,4-trifluoro-2-(hydroxyimino)-3-oxobutanoate (1 equiv), ethylenediamine (1.3 equiv), triethyl phosphite (1.5 equiv), and pyridine (20 equiv) at 0°C.

  • Stir at room temperature for 16 hours.

  • Add tert-butyl hydroperoxide (3 equiv) and sodium tungstate hydrate (0.2 equiv).

  • Stir for 9 hours, then extract with ethyl acetate.

  • Isolate the product via distillation (Yield: 44–50%).

ConditionValueYield
POCl₃ Equiv1.565%
Temperature0°C → Reflux72%
SolventDichloroethane68%

This method is scalable but requires careful handling of POCl₃ due to its corrosive nature.

Oxidation of Hydroxymethyl Intermediates

Hydroxymethylpyrazines, accessible via reduction of ester groups, are oxidized to aldehydes using MnO₂ or CrO₃:

3-(Trifluoromethoxy)pyrazine-2-hydroxymethylMnO2This compound\text{3-(Trifluoromethoxy)pyrazine-2-hydroxymethyl} \xrightarrow{\text{MnO}_2} \text{this compound}

Performance Comparison

Oxidizing AgentSolventTime (h)Yield
MnO₂Dichloromethane678%
CrO₃Acetic Acid382%

MnO₂ is preferred for its milder conditions and reduced environmental impact.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Modern syntheses leverage continuous flow systems to enhance efficiency:

  • Residence Time : 10–15 minutes

  • Throughput : 5 kg/hour

  • Purity : >98% (HPLC)

This method reduces side reactions and improves heat management compared to batch processes.

Catalytic Innovations

Recent advances employ bifunctional catalysts to merge cyclization and formylation steps:

Catalyst System

  • Pd/Cu Bimetallic Catalysts : Enable C–O coupling for trifluoromethoxy introduction.

  • TEMPO (2,2,6,6-Tetramethylpiperidin-1-oxyl) : Facilitates oxidation of dihydropyrazines to aromatic aldehydes.

Economic Impact

ParameterBatch ProcessFlow Process
Cost per kg$1,200$800
Waste Generation30%10%

Challenges and Mitigation Strategies

Trifluoromethoxy Group Stability

The -OCF₃ group is prone to hydrolysis under acidic or basic conditions. Mitigation includes:

  • Protective Groups : Temporarily mask the aldehyde during synthesis.

  • Non-Polar Solvents : Use toluene or hexane to minimize water contact.

Regioselectivity in Pyrazine Substitution

Ensuring substitution at position 3 requires directing groups. For example, nitro groups at position 5 enhance -OCF₃ incorporation at position 3 via electronic effects .

Chemical Reactions Analysis

Oxidation Reactions

The trifluoromethylthio (–SCF₃) and trifluoromethoxy (–OCF₃) groups are both susceptible to oxidation. For example:

  • –SCF₃ Oxidation :
    The trifluoromethylthio group in 3-((trifluoromethyl)thio)pyrazine-2-carbaldehyde oxidizes to sulfoxides or sulfones under controlled conditions using oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) .

Reaction Conditions Outcome Yield Source
Oxidation of –SCF₃ to sulfoxideH₂O₂ (50% in H₂O), 0°C → RT, 9hSulfoxide derivative28–40%
Oxidation to sulfonet-BuOOH (70% in H₂O), RT, 5.5hSulfone derivative23%

For a trifluoromethoxy analog, similar oxidation of the –OCF₃ group might yield products like trifluoromethoxysulfonyl derivatives, though this is not explicitly documented.

Reduction Reactions

The aldehyde group (–CHO) is highly reactive toward reduction:

  • Aldehyde Reduction :
    Catalytic hydrogenation or sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol (–CH₂OH). This is a critical step in synthesizing intermediates for pharmaceuticals or agrochemicals.

Reagent Conditions Product Application
NaBH₄EtOH, 0°C → RT3-(Trifluoromethyl)pyrazine-2-methanolPrecursor for fungicides (e.g., pyraziflumid)

Nucleophilic Addition at the Aldehyde

The aldehyde group participates in nucleophilic additions, forming imines, hydrazones, or oximes:

  • Imine Formation :
    Reaction with primary amines (e.g., ethylenediamine) under acidic conditions yields Schiff bases, which are intermediates in heterocyclic synthesis .

Reaction Partner Conditions Product Yield Source
EthylenediamineHCl, pyridine, 0°C → RT, 22hPyrazine-imine derivative44%
HydrazineAcetic acid, triethyl phosphite, RTHydrazone intermediate46%

Cyclization and Heterocycle Formation

The aldehyde and trifluoromethoxy groups facilitate cyclization reactions. For example:

  • Pyrazole Synthesis :
    Reaction with hydrazine derivatives or β-ketonitriles forms pyrazole rings, a common motif in agrochemicals .

Substrate Reagents Product Key Step
β-Ketonitriles + HydrazidesN-Iodosuccinimide (NIS), RT5-Amino-1H-pyrazoles1,5-Cyclization via Fe-nitrene complex

Electrophilic Aromatic Substitution

The electron-deficient pyrazine ring directs electrophilic substitution to specific positions:

  • Sulfenylation :
    Arylsulfonyl hydrazides react at the aldehyde-adjacent carbon, forming thioether-linked pyrazines under NIS catalysis .

Cross-Coupling Reactions

The aldehyde group can act as a directing metalation group (DMG) in cross-coupling reactions:

  • Suzuki–Miyaura Coupling :
    Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at the pyrazine ring’s meta-position relative to –CHO.

Key Challenges and Considerations

  • Stability of –OCF₃ : The trifluoromethoxy group may hydrolyze under strongly acidic or basic conditions, limiting reaction scope.

  • Regioselectivity : Competing reactivity between the aldehyde and electron-withdrawing substituents requires precise control of reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has highlighted the antimicrobial properties of derivatives of pyrazine compounds, including 3-(trifluoromethoxy)pyrazine-2-carbaldehyde. For instance, compounds derived from pyrazine-2-carboxylic acids have demonstrated high activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL . The trifluoromethoxy group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for new antimicrobial agents.

Anticancer Properties
The compound's derivatives have been investigated for their anticancer activities. A study on trifluoromethyl pyrimidine derivatives, which share structural similarities, reported moderate to excellent anticancer activities against various cancer cell lines, including PC3 and A549, indicating that this compound could be a valuable scaffold for developing anticancer drugs .

Agrochemical Applications

Fungicides and Insecticides
The synthesis of this compound has been linked to the development of effective agrochemicals. For example, pyrazine derivatives have shown promising fungicidal activities against various plant pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum . The incorporation of the trifluoromethoxy group is believed to enhance the efficacy and selectivity of these compounds in agricultural applications.

Compound Target Pathogen Activity (MIC)
Pyrazine DerivativeBotrytis cinerea50 μg/mL
Pyrazine DerivativeSclerotinia sclerotiorum50 μg/mL

Material Science

Fluorescent Materials
The unique electronic properties imparted by the trifluoromethoxy group make this compound a candidate for use in fluorescent materials. Research into related pyrazine derivatives has shown potential for applications in organic light-emitting diodes (OLEDs) and sensors due to their favorable photophysical properties .

Case Study 1: Antimycobacterial Activity

A series of experiments conducted on various pyrazine derivatives revealed that those with trifluoromethoxy substitutions exhibited enhanced activity against Mycobacterium tuberculosis. The study emphasized the importance of structural modifications in improving drug efficacy .

Case Study 2: Agrochemical Development

In a comprehensive study on new fungicides derived from pyrazines, researchers synthesized several compounds based on this compound. These compounds were screened for antifungal activity against agricultural pathogens, demonstrating significant effectiveness compared to existing treatments .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde involves its interaction with various molecular targets. The trifluoromethoxy group imparts unique electronic properties to the molecule, influencing its reactivity and interactions with biological targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially modulating their activity .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde and related compounds:

Compound Name Substituent Positions Key Functional Groups Key Properties/Applications References
This compound -OCF₃ at C3, -CHO at C2 Trifluoromethoxy, Aldehyde High reactivity in coupling reactions; drug intermediate
6-(Trifluoromethoxy)pyrazine-2-carbaldehyde -OCF₃ at C6, -CHO at C2 Trifluoromethoxy, Aldehyde Positional isomer; altered electronic effects compared to C3-substituted analog
2-Chloro-5-trifluoromethoxypyrazine -Cl at C2, -OCF₃ at C5 Chlorine, Trifluoromethoxy Intermediate for cross-coupling; chlorine enhances reactivity
Pyridine-3-carbaldehyde derivatives -CHO at C3 (pyridine ring) Aldehyde Used in thiosemicarbazone synthesis; moderate solubility in polar solvents
3-(Trifluoromethyl)pyrazine-2-carboxylic acid -CF₃ at C3, -COOH at C2 Trifluoromethyl, Carboxylic acid Increased acidity; potential for salt formation

Reactivity and Stability

  • Trifluoromethoxy vs. Chlorine Substituents :
    The trifluoromethoxy group exhibits greater stability than chlorine under physiological conditions, reducing susceptibility to hydrolysis . However, chlorine at position 2 in pyrazines (e.g., 2-chloro-5-trifluoromethoxypyrazine) enhances reactivity in cross-coupling reactions, enabling efficient synthesis of aryl- or alkyl-substituted derivatives .

  • This contrasts with carboxylic acid derivatives (e.g., 3-(trifluoromethyl)pyrazine-2-carboxylic acid), which are more suited for salt or amide formation .

Biological Activity

3-(Trifluoromethoxy)pyrazine-2-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a pyrazine ring substituted with a trifluoromethoxy group and an aldehyde functional group. This unique structure contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

This compound has been investigated for various biological activities, including:

  • Anticancer Activity : Studies have shown that this compound exhibits antiproliferative effects against several cancer cell lines. For instance, it has been reported to induce apoptosis in HT-29 colon cancer cells through the mitochondrial apoptotic pathway, which involves upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to caspase activation .
  • Antimicrobial Properties : The compound has demonstrated significant antibacterial and antifungal activities. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. For example, derivatives of pyrazine compounds have shown high activity against Staphylococcus aureus and Escherichia coli .
  • Antioxidant Effects : Some studies have indicated that derivatives of this compound possess antioxidant properties, which can protect cells from oxidative stress and contribute to overall health benefits .

The mechanism of action for this compound involves its interaction with specific biomolecules:

  • Reactivity of the Aldehyde Group : The aldehyde moiety can undergo nucleophilic addition reactions with various biomolecules, potentially leading to the formation of adducts that modulate biological pathways.
  • Influence of Trifluoromethoxy Group : The trifluoromethoxy group enhances the lipophilicity and reactivity of the compound, allowing better interaction with lipid membranes and cellular targets .

1. Anticancer Studies

A notable study assessed the effect of this compound on HT-29 colon cancer cells. The results showed an IC50 value ranging from 6.5 to 11 µM, indicating potent anticancer activity. The compound's ability to trigger apoptosis was confirmed through flow cytometry analysis, demonstrating increased cell death in treated groups compared to controls .

2. Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of various pyrazine derivatives, including this compound. It exhibited significant inhibition against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Data Tables

Biological ActivityObserved EffectReference
AnticancerInduces apoptosis in HT-29 cells
AntibacterialEffective against E. coli
AntifungalActive against Candida species
AntioxidantReduces oxidative stress

Q & A

Basic: What are the optimal synthetic routes for 3-(Trifluoromethoxy)pyrazine-2-carbaldehyde, considering functional group compatibility and yield?

Answer:
Key synthetic strategies involve functionalizing pyrazine precursors. For example, halogenation of pyrazine-2-carboxamide derivatives followed by trifluoromethoxy substitution (e.g., using trifluoromethylating agents under controlled conditions) is a common approach. Evidence from pyrazine-2-carbaldehyde derivatization (e.g., rhodanine synthesis via condensation reactions ) highlights the importance of protecting aldehyde groups during multi-step syntheses. Reaction optimization may require adjusting stoichiometric ratios of trifluoromethoxy donors (e.g., AgOTf or Cu-mediated couplings) and monitoring via HPLC or LC-MS to track intermediates .

Advanced: How can computational methods like DFT predict the reactivity of this compound in nucleophilic addition reactions?

Answer:
Density Functional Theory (DFT) can model the electron-withdrawing effects of the trifluoromethoxy group on the pyrazine ring. Studies on similar pyrazine aldehydes show that the trifluoromethoxy group lowers the LUMO energy at the aldehyde carbon, enhancing electrophilicity . Researchers should calculate Fukui indices to identify reactive sites and simulate transition states for nucleophilic attacks (e.g., by amines or hydrazines). Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) can resolve discrepancies between computational predictions and empirical data .

Basic: What spectroscopic techniques are most effective for characterizing the aldehyde group in this compound?

Answer:

  • ¹H NMR : The aldehyde proton typically appears as a singlet at δ 9.8–10.2 ppm. Adjacent pyrazine ring protons may split the signal if conjugation occurs.
  • ¹³C NMR : The aldehyde carbon resonates at δ 190–200 ppm, with coupling to fluorine atoms (³JCF) causing splitting in trifluoromethoxy-containing analogs .
  • IR Spectroscopy : A strong C=O stretch near 1700 cm⁻¹ confirms the aldehyde.
  • X-ray Crystallography : Resolves steric effects of the trifluoromethoxy group on molecular packing, as seen in structurally related crystalline pyrazine derivatives .

Advanced: How does the trifluoromethoxy group influence the electronic environment of the pyrazine ring in cross-coupling reactions?

Answer:
The trifluoromethoxy group is a strong electron-withdrawing substituent, which:

  • Reduces electron density at the pyrazine ring, facilitating oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).
  • Stabilizes intermediates via inductive effects, as observed in analogous triazolo-pyrazine derivatives .
  • Alters regioselectivity : For example, in Buchwald-Hartwig aminations, the meta-directing nature of the trifluoromethoxy group may favor C-5 functionalization over C-2. Researchers should compare Hammett σ values for trifluoromethoxy vs. other substituents to predict reactivity .

Basic: What are the documented stability challenges of this compound under various storage conditions?

Answer:

  • Hydrolysis : The aldehyde group is prone to oxidation, requiring anhydrous storage under inert gas (argon/nitrogen).
  • Light Sensitivity : UV exposure can degrade the trifluoromethoxy group; amber glass vials are recommended.
  • Temperature : Stability studies on related pyrazine aldehydes suggest storage at –20°C to prevent dimerization .
  • Purity Monitoring : Regular NMR or LC-MS checks are critical, as impurities (e.g., hydrated aldehydes) can form during long-term storage .

Advanced: How can researchers resolve contradictory literature data on reaction yields?

Answer:

  • Systematic Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, reports conflicting yields for Hofmann rearrangements, which may arise from NaOCl concentration or pH variations .
  • In Situ Monitoring : Techniques like ReactIR or inline NMR can identify transient intermediates (e.g., nitrene species) that affect yield.
  • Reproducibility Checks : Compare results across multiple batches, noting deviations in reagent purity (e.g., trace water in POCl₃ impacting chlorination steps ).

Basic: What strategies are recommended for introducing the trifluoromethoxy group into pyrazine scaffolds?

Answer:

  • Direct Fluorination : Use of CF₃O− sources (e.g., trifluoromethyl hypofluorite) with pyrazine precursors under radical initiation.
  • Nucleophilic Displacement : Replace halogen atoms (Cl/Br) at the pyrazine C-3 position using KOCF₃ in polar aprotic solvents (DMF/DMSO) .
  • Cross-Coupling : Employ Pd catalysts to couple trifluoromethoxy-containing boronic esters to halogenated pyrazines, though steric hindrance may limit efficiency .

Advanced: What role does steric hindrance play in the biological activity of derivatives of this compound?

Answer:
In medicinal chemistry, steric bulk from the trifluoromethoxy group can:

  • Modulate Binding Affinity : For example, in kinase inhibitors, bulky substituents may clash with hydrophobic pockets, reducing potency.
  • Influence Metabolic Stability : The trifluoromethoxy group resists oxidative metabolism, as seen in related triazolo-pyrazine drugs .
  • Guide SAR Studies : Molecular docking simulations (using PyMol or AutoDock) can map steric interactions in target proteins, guiding derivatization at less hindered positions .

Basic: How can researchers confirm the absence of hydrate or hemiacetal byproducts during synthesis?

Answer:

  • ¹H NMR : Look for the absence of peaks at δ 5.0–6.0 ppm (characteristic of hemiacetal protons).
  • Karl Fischer Titration : Quantify trace water in the final product (<0.1% w/w).
  • Mass Spectrometry : Hydrate byproducts ([M+18]⁺) can be detected via HRMS, as demonstrated in aldehyde-containing pharmaceuticals .

Advanced: What mechanistic insights explain the compound’s reactivity in multi-component reactions (e.g., Ugi or Biginelli)?

Answer:

  • Aldehyde as Electrophile : Participates in imine formation with amines, followed by cyclization. The trifluoromethoxy group’s electron-withdrawing nature accelerates imine intermediate formation .
  • Steric vs. Electronic Balance : In Ugi reactions, bulky trifluoromethoxy groups may slow nucleophilic attacks unless compensated by microwave-assisted heating or high-pressure conditions.
  • Byproduct Analysis : LC-MS tracking of intermediates (e.g., nitrilium ions) can clarify competing pathways, as shown in studies on pyrazine-carbaldehyde analogs .

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